Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt

Description

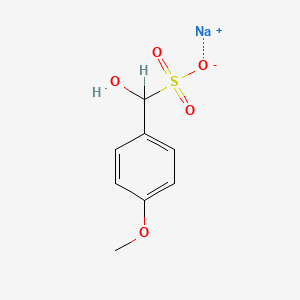

Chemical Structure and Properties: Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt (CAS 33402-67-4) is an organosulfonic acid derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position and a hydroxymethanesulfonate group (-CH(OH)SO₃Na) at the alpha position. This structure confers unique solubility and reactivity properties, making it a candidate for applications in specialty chemicals or intermediates .

Properties

CAS No. |

33402-67-4 |

|---|---|

Molecular Formula |

C8H10NaO5S |

Molecular Weight |

241.22 g/mol |

IUPAC Name |

sodium;hydroxy-(4-methoxyphenyl)methanesulfonate |

InChI |

InChI=1S/C8H10O5S.Na/c1-13-7-4-2-6(3-5-7)8(9)14(10,11)12;/h2-5,8-9H,1H3,(H,10,11,12); |

InChI Key |

GAUQUFRJHWHLLP-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

COC1=CC=C(C=C1)C(O)S(=O)(=O)O.[Na] |

Other CAS No. |

33402-67-4 |

Origin of Product |

United States |

Preparation Methods

General Overview

The synthesis of benzenemethanesulfonic acid derivatives typically follows several established pathways, which can vary based on the specific starting materials and desired end products. The following methods are commonly employed:

Sulfonation of Aromatic Compounds : This method involves the introduction of a sulfonic acid group onto an aromatic ring, often using concentrated sulfuric acid or sulfur trioxide as reagents.

Hydroxylation and Methoxylation : Hydroxyl and methoxy groups can be introduced through various electrophilic aromatic substitution reactions or by using specific reagents that provide these functional groups.

Detailed Synthesis Pathways

-

- Reagents : Concentrated sulfuric acid or sulfur trioxide.

- Conditions : The aromatic compound is treated with the sulfonating agent under controlled temperatures to avoid over-sulfonation.

- Yield : Typically high, but purification may be necessary to remove unreacted starting materials.

-

- Reagents : Hydrogen peroxide or other hydroxylating agents.

- Conditions : Reaction conditions must be optimized to prevent degradation of the aromatic system.

- Yield : Varies based on the stability of the intermediate formed.

-

- Reagents : Methyl iodide or dimethyl sulfate in the presence of a base.

- Conditions : Requires careful handling due to the toxicity of reagents; reactions are typically performed under an inert atmosphere.

- Yield : Generally good, but side reactions can occur.

Example Synthesis Route

A typical synthesis route for benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt may involve:

- Starting with p-Anisaldehyde (4-methoxybenzaldehyde).

- Treating it with sodium bisulfite in an aqueous medium to form the bisulfite adduct.

- Neutralizing the reaction mixture with sodium hydroxide to form the monosodium salt.

- Purifying through recrystallization from water or other suitable solvents.

Reaction Scheme

The following table summarizes key steps in the preparation process:

| Step | Reaction Type | Reagents | Conditions | Expected Product |

|---|---|---|---|---|

| 1 | Sulfonation | Concentrated H₂SO₄ | Controlled temperature | Sulfonated intermediate |

| 2 | Hydroxylation | H₂O₂ or similar | Mild acidic conditions | Hydroxy derivative |

| 3 | Methoxylation | CH₃I or (CH₃)₂SO₄ + base | Inert atmosphere | Methoxy derivative |

| 4 | Neutralization | NaOH | Aqueous medium | Monosodium salt |

Research Findings and Applications

This compound has been studied for its potential applications in various fields:

Catalysis : Its unique structure allows it to act as a catalyst in organic reactions due to its acidic properties.

Surfactants and Emulsifiers : The presence of both hydrophilic (sulfonate) and hydrophobic (aromatic) groups makes it suitable for use as a surfactant in formulations.

Pharmaceuticals : It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its reactive functional groups.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce sulfonates.

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula and is characterized by its sulfonic acid group which imparts significant solubility in water and enhances its reactivity in various chemical processes. The presence of the methoxy group contributes to its stability and functional versatility.

Pharmaceutical Applications

-

Antimicrobial Activity

- Several studies have demonstrated that derivatives of benzenemethanesulfonic acid possess antimicrobial properties. For instance, formulations containing this compound have been tested against various bacterial strains, showing effectiveness in inhibiting growth due to their ability to disrupt microbial cell walls.

-

Drug Delivery Systems

- The compound is utilized in drug delivery systems where it acts as a stabilizing agent for active pharmaceutical ingredients (APIs). Its ability to form complexes with drugs enhances solubility and bioavailability. Research indicates that formulations using this compound can improve the pharmacokinetics of poorly soluble drugs.

-

Skin Care Formulations

- Benzenemethanesulfonic acid derivatives are incorporated into skincare products for their exfoliating properties. They promote skin cell turnover and improve skin texture. A patent (CN102046178B) outlines compositions for treating skin conditions related to oxidative stress, leveraging the antioxidant properties of the compound .

Cosmetic Applications

-

Exfoliants

- The alpha-hydroxy component of this compound makes it suitable for use in exfoliating products. It aids in the removal of dead skin cells, promoting a brighter complexion.

-

pH Stabilizers

- In cosmetic formulations, this compound helps maintain the desired pH levels, which is crucial for product stability and efficacy.

Chemical Synthesis

-

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of various organic compounds. Its sulfonic acid group facilitates nucleophilic substitution reactions, making it valuable in producing more complex molecules.

-

Catalyst in Reactions

- It can act as a catalyst in several chemical reactions due to its acidic nature. For example, it has been used effectively in esterification reactions where it promotes the formation of esters from alcohols and acids.

Case Studies

- Antimicrobial Efficacy Study

- Skin Care Product Development

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Effective against resistant bacteria |

| Drug delivery systems | Enhances solubility and bioavailability | |

| Cosmetics | Exfoliant | Promotes skin cell turnover |

| pH stabilizer | Maintains product stability | |

| Chemical Synthesis | Intermediate for organic synthesis | Facilitates nucleophilic substitutions |

| Catalyst | Promotes esterification reactions |

Mechanism of Action

The mechanism by which Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The sulfonic acid group can participate in various reactions, while the methoxy group can influence the compound’s reactivity and solubility. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Position Isomer: 3-Methoxy Derivative

- Compound: Benzenemethanesulfonic acid, alpha-hydroxy-3-methoxy-, monosodium salt (CAS 65036-62-6).

- Key Differences :

- The methoxy group is at the meta (3-) position instead of para (4-).

- Physicochemical properties differ slightly:

- Hydrogen Bonding: 1 donor, 5 acceptors vs. similar donor/acceptor counts in the 4-methoxy derivative.

- Polar Surface Area : 95.04 Ų, indicating high polarity .

- Implications : Positional isomerism may alter solubility, reactivity, and biological activity.

Hydroxy-Substituted Derivatives

- Compound : Sodium 4-hydroxybenzenesulfonate (CAS 825-90-1).

- Key Differences :

- Toxicity: No significant hazard classification reported, similar to the target compound .

Amino- and Chlorobenzamido-Substituted Derivatives

- Compound: 2-Amino-4-[(3-chlorobenzoyl)amino]benzenesulfonic acid sodium salt (CAS 67969-91-9).

- Molecular Weight: 348.74 g/mol, higher than the target compound due to bulky substituents .

Physicochemical and Hazard Profile Comparison

Research Findings and Regulatory Insights

- Environmental Impact : The target compound’s exemption from CEPA 73(1) criteria suggests it poses fewer ecological risks compared to benzenesulphonic acid (98-11-3), which has multiple hazard codes .

- Toxicity Gaps: Limited toxicological data exist for the target compound, unlike monosodium glutamate (MSG), which is linked to hepatotoxicity in rats . This highlights the need for targeted studies.

- Industrial Relevance : Derivatives with complex substituents (e.g., ’s anthracene-linked compound) are used in advanced materials, whereas simpler derivatives like Sodium 4-hydroxybenzenesulfonate are more cost-effective for bulk applications .

Biological Activity

Benzenemethanesulfonic acid, alpha-hydroxy-4-methoxy-, monosodium salt (CAS No. 33402-67-4) is a chemical compound notable for its diverse biological activities and applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Formula: C8H9NaO6S

Molecular Weight: 241.22 g/mol

IUPAC Name: sodium; hydroxy-(4-methoxyphenyl)methanesulfonate

Structure: The compound features a sulfonic acid group and a methoxy group, contributing to its reactivity and solubility in biological systems.

The biological activity of this compound can be attributed to its ability to participate in various biochemical reactions:

- Nucleophilic and Electrophilic Reactions: The sulfonic acid group can act as a nucleophile or electrophile, facilitating reactions with other biomolecules.

- Buffering Capacity: It is often used as a buffer in biochemical assays due to its ability to maintain pH stability.

- Enzyme Interaction: The compound may influence enzyme activity through reversible binding, altering the kinetics of biochemical pathways.

Biological Activities

- Antimicrobial Properties:

- Antioxidant Activity:

- Pharmaceutical Applications:

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzenesulfonic acid derivatives, including the monosodium salt variant. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Case Study 2: Skin Health Applications

In dermatological research, formulations containing benzenemethanesulfonic acid were tested for their ability to reduce reactive oxygen species (ROS) production in human skin fibroblasts. The findings demonstrated a reduction in oxidative stress markers by approximately 30% compared to untreated controls, suggesting potential benefits for skin care products aimed at combating aging .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.